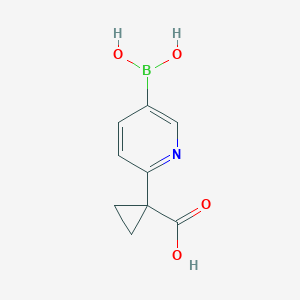
1-(5-Borono-2-pyridinyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid is a compound that features a cyclopropane ring attached to a pyridine ring with a boronic acid group
Méthodes De Préparation
The synthesis of 1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid typically involves the use of boronic acid derivatives and cyclopropane intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under aqueous or organic solvent conditions.
Analyse Des Réactions Chimiques
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, such as cross-coupling and hydrolysis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
Pinacol boronic esters: Known for their stability and use in organic synthesis.
β-Boryl cyclopropanes: Similar in structure but differ in the type of boron-carbon bonds and their reactivity.
Propriétés
Formule moléculaire |
C9H10BNO4 |
|---|---|
Poids moléculaire |
206.99 g/mol |
Nom IUPAC |
1-(5-boronopyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10BNO4/c12-8(13)9(3-4-9)7-2-1-6(5-11-7)10(14)15/h1-2,5,14-15H,3-4H2,(H,12,13) |
Clé InChI |
DCMPHSVMCMJYEV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)C2(CC2)C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



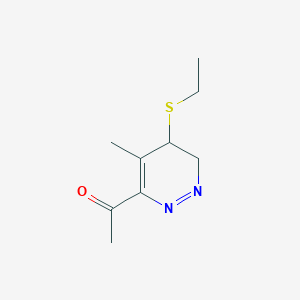
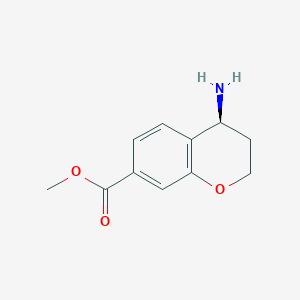

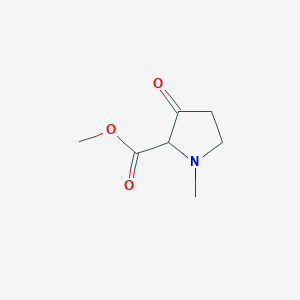
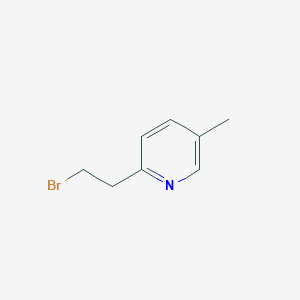
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
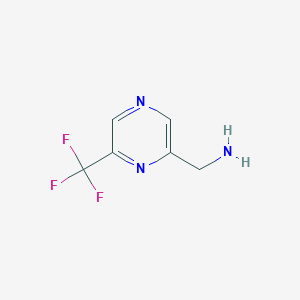
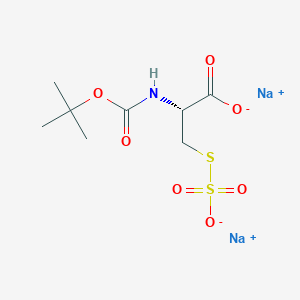
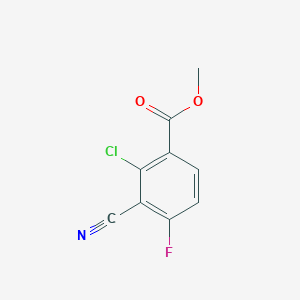
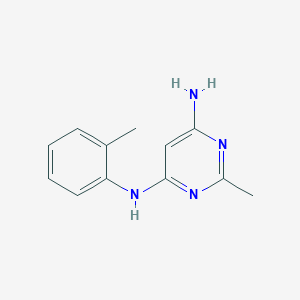
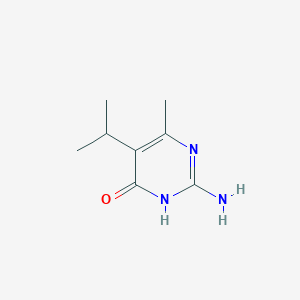
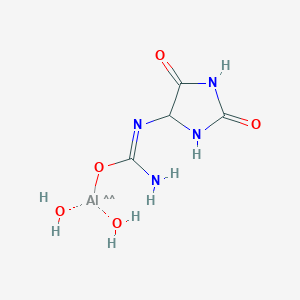
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
